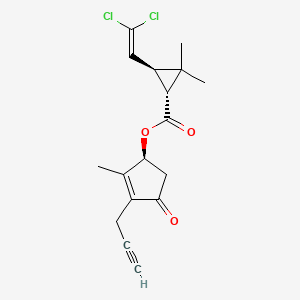
Praseodymium(III) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III) bromide hydrate is a rare earth metal compound that has garnered a lot of attention in recent years due to its unique properties and potential applications in various fields. This compound has been extensively studied for its potential use in catalysis, electronic devices, and as a dopant in optical materials. In
Scientific Research Applications
Light-Conversion Molecular Materials
Praseodymium(III) bromide hydrate has been utilized in the synthesis of new compounds aimed at light-conversion molecular materials. Specifically, a study focused on synthesizing and characterizing six-coordinate praseodymium(III) complexes with bromide derivatives, investigating their potential for light-conversion applications. Spectroscopic studies, including IR, Raman, electronic absorption, emission, and excitation spectra, provided insights into the structure, composition, and energy levels of Pr3+ within these complexes, highlighting their potential in light-conversion molecular technologies (Macalik et al., 2000).
Crystal Structure Analysis
Another application involves the crystal structure analysis of praseodymium(III) oxide bromide, PrOBr. This research revealed intricate layers of square antiprisms [PrO4Br4]9−, illustrating the coordination environment around Pr3+ ions. Understanding such structures is crucial for developing materials with specific magnetic, optical, and catalytic properties (Talmon‐Gros et al., 2011).
Electrochemical Studies
Electrochemical behavior of praseodymium in molten chlorides was explored, shedding light on the stable oxidation states of Pr(III) and its solvation by chloride ions. Such studies are fundamental for applications in electrochemistry, metal recovery, and recycling processes (Castrillejo et al., 2005).
Solvent Extraction
Research on the solvent extraction of praseodymium(III) from acidic nitrate medium using Cyanex 921 and 923 as extractants highlights its relevance in the separation processes for rare earth elements. This work informs the development of efficient and selective methods for praseodymium recovery, which is vital for its use in various industrial applications (Panda et al., 2014).
Lanthanide Recognition
The development of a praseodymium(III) microsensor based on N'-(pyridin-2-ylmethylene)benzohydrazide demonstrates the application in selective and sensitive detection of Pr(III) ions. This advancement is significant for environmental monitoring, industrial process control, and research purposes (Ganjali et al., 2007).
Mechanism of Action
Target of Action
Praseodymium(III) bromide hydrate, also known as Praseodymium bromide (PrBr3), hydrate (9CI), is a green crystalline solid It’s known that praseodymium ions are 9-coordinate and adopt a tricapped trigonal prismatic geometry .
Mode of Action
The praseodymium ions are 9-coordinate and adopt a tricapped trigonal prismatic geometry . The praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
It’s known that praseodymium, as part of the rare earth elements (rees), is a spirited component in fluorescent lamps, glass polishing and ceramics, computer monitors, lighting, radar, televisions, and x-ray intensifying films .
Pharmacokinetics
It’s known that the compound is highly water-soluble , which could potentially influence its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known that praseodymium(iii) bromide can cause skin irritation (h315/r38), eye irritation (h319/r36), and that breathing dust/fume/gas/mist/vapours/spray of praseodymium(iii) bromide should be avoided .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Praseodymium(III) bromide hydrate. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.
properties
IUPAC Name |
praseodymium(3+);tribromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OPr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) bromide hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

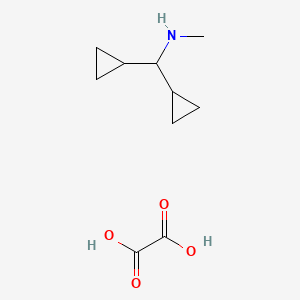
![(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B6595284.png)
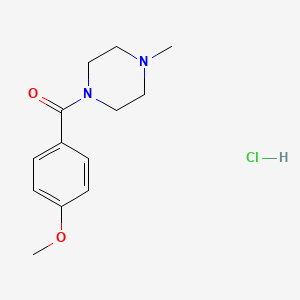

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)


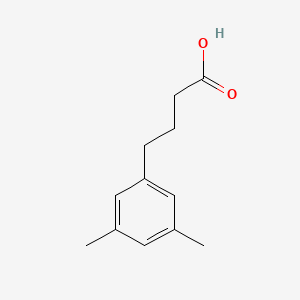
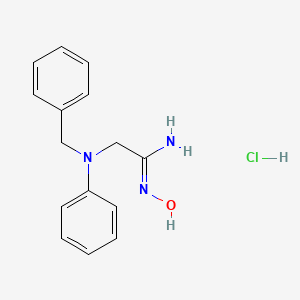



![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
